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Compound of Interest

Compound Name:
3-Chloro-6-methoxy-

benzo[d]isoxazole

CAS No.: 157368-32-6

Cat. No.: B169105

Get Quote

An In-depth Technical Guide to 3-Chloro-6-methoxy-benzo[d]isoxazole: Core Properties and

Synthetic Strategies

Introduction
The benzo[d]isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry and

drug discovery. Its unique electronic and structural properties make it a cornerstone for the

development of novel therapeutic agents across a spectrum of diseases. Molecules

incorporating this core have demonstrated a wide array of biological activities, including anti-

tumor, anti-fungal, anti-bacterial, and anti-inflammatory properties[1]. This guide provides a

comprehensive technical overview of a key derivative, 3-Chloro-6-methoxy-
benzo[d]isoxazole, aimed at researchers, scientists, and drug development professionals. We

will delve into its fundamental properties, outline a robust synthetic pathway, and discuss its

reactivity and potential as a versatile intermediate for creating advanced pharmaceutical

compounds.
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Understanding the core characteristics of 3-Chloro-6-methoxy-benzo[d]isoxazole is

fundamental to its application in research and development.

Chemical Structure
The molecule consists of a bicyclic system where a benzene ring is fused to an isoxazole ring.

An isoxazole is a five-membered heterocycle containing adjacent nitrogen and oxygen

atoms[2]. In this specific derivative, a methoxy group (-OCH₃) is attached at the 6-position of

the benzene ring, and a chlorine atom (Cl) is at the 3-position of the isoxazole ring. This

chlorine atom is a critical reactive handle for further chemical modification.

Structure of 3-Chloro-6-methoxy-benzo[d]isoxazole

Caption: Chemical structure of 3-Chloro-6-methoxy-benzo[d]isoxazole.

Core Physicochemical Data
While extensive experimental data for this specific intermediate is not broadly published, its

core properties can be calculated and are summarized below. These values are crucial for

experimental design, including reaction stoichiometry and analytical characterization.

Property Value

Molecular Formula C₈H₆ClNO₂

Molecular Weight 183.60 g/mol

Canonical SMILES COC1=CC2=C(C=C1)C(=NO2)Cl

Appearance Predicted to be a white to off-white solid

Solubility and Handling
Based on synthesis protocols for structurally related compounds, 3-Chloro-6-methoxy-
benzo[d]isoxazole is expected to be soluble in common organic solvents such as

dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF)[1][3]. It is

likely to have poor solubility in water.
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Safety and Handling: As with any chlorinated heterocyclic compound, appropriate personal

protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust

and contact with skin and eyes.

Synthesis and Characterization
The synthesis of 3-Chloro-6-methoxy-benzo[d]isoxazole is a multi-step process that requires

careful control of reaction conditions. The following pathway is adapted from established

methodologies for similar 6-methoxybenzo[d]isoxazole derivatives[1]. The causality behind

each step is explained to provide a deeper understanding of the process.

Proposed Synthetic Pathway
The synthesis begins with a commercially available substituted phenol and proceeds through

acetylation, methylation, and finally, a base-mediated cyclization to form the core heterocyclic

ring. This approach is efficient and provides a clear route to the desired intermediate.
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Step 1: Acetylation

Step 2: Methylation

Step 3: Reductive Cyclization

4-Chloro-3-nitrophenol

1-(5-Chloro-4-hydroxy-2-nitrophenyl)ethanone

 Acetic Acid,
 BF₃·OEt₂,

 110°C 

1-(5-Chloro-4-methoxy-2-nitrophenyl)ethanone

 Dimethyl Sulfate,
 K₂CO₃,

 Acetone 

3-Chloro-6-methoxy-benzo[d]isoxazole

 Fe, NH₄Cl,
 EtOH/H₂O,

 Reflux 

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 3-Chloro-6-methoxy-benzo[d]isoxazole.

Detailed Experimental Protocol
This protocol is a self-validating system where the success of each step can be monitored by

techniques like Thin Layer Chromatography (TLC) and confirmed by spectroscopic analysis.

Step 1: Synthesis of 1-(5-Chloro-4-hydroxy-2-nitrophenyl)ethanone
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To a solution of 4-chloro-3-nitrophenol (1.0 eq) in acetic acid, add boron trifluoride diethyl

etherate (BF₃·OEt₂) (2.0 eq).

Causality: This is a Friedel-Crafts acylation. BF₃·OEt₂ acts as a Lewis acid to activate the

acetic acid, facilitating the electrophilic substitution onto the electron-rich phenol ring.

Heat the reaction mixture to 110°C and stir for 12 hours.

Monitor the reaction progress by TLC.

Upon completion, cool the mixture to room temperature and pour it into ice water.

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous

Na₂SO₄, and concentrate under reduced pressure.

Purify the crude product by column chromatography to yield the acetylated intermediate.

Step 2: Synthesis of 1-(5-Chloro-4-methoxy-2-nitrophenyl)ethanone

Dissolve the product from Step 1 (1.0 eq) in acetone.

Add potassium carbonate (K₂CO₃) (2.5 eq) followed by dimethyl sulfate (1.2 eq).

Causality: K₂CO₃ is a base that deprotonates the phenolic hydroxyl group, forming a

phenoxide ion. This potent nucleophile then attacks the electrophilic methyl group of

dimethyl sulfate in a Williamson ether synthesis to form the methoxy group.

Reflux the mixture for 4-6 hours, monitoring by TLC.

After completion, filter off the K₂CO₃ and concentrate the filtrate.

Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and

evaporate the solvent to obtain the methylated product.

Step 3: Synthesis of 3-Chloro-6-methoxy-benzo[d]isoxazole

Suspend the methylated product from Step 2 (1.0 eq) in a mixture of ethanol and water.
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Add iron powder (Fe) (5.0 eq) and ammonium chloride (NH₄Cl) (1.0 eq).

Causality: This is a Béchamp reduction. Iron in the presence of a mild acid (generated

from NH₄Cl) reduces the nitro group to an amine. The in-situ generated amine then

undergoes spontaneous intramolecular cyclization, attacking the adjacent ketone and

eliminating water to form the stable benzo[d]isoxazole ring system.

Heat the mixture to reflux and stir vigorously for 8-12 hours.

Monitor the reaction by TLC until the starting material is consumed.

Cool the reaction, filter through Celite to remove the iron salts, and wash the pad with

ethanol.

Concentrate the filtrate and extract with ethyl acetate.

Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

Purify the final product by column chromatography.

Spectroscopic Characterization
Confirmation of the final structure is achieved through a combination of spectroscopic methods.

Expected data, based on analogous structures found in the literature, are as follows[3][4]:

¹H NMR: Signals corresponding to the aromatic protons on the benzene ring and a sharp

singlet for the methoxy group protons (typically around 3.8-4.0 ppm).

¹³C NMR: Resonances for the aromatic carbons, the methoxy carbon (around 55-60 ppm),

and carbons of the isoxazole ring.

IR Spectroscopy: Characteristic peaks for C-O-C stretching of the methoxy group and C=N

stretching within the isoxazole ring.

Mass Spectrometry (MS): A molecular ion peak [M]+ corresponding to the calculated

molecular weight (183.60), along with a characteristic [M+2]+ peak at approximately one-

third the intensity, confirming the presence of a single chlorine atom.
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Reactivity and Applications in Drug Discovery
3-Chloro-6-methoxy-benzo[d]isoxazole is not typically an end-product but rather a highly

valuable building block for creating more complex molecules with therapeutic potential.

Chemical Reactivity
The primary site of reactivity is the chlorine atom at the 3-position. This position is susceptible

to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the isoxazole

ring activates the C-Cl bond, allowing for its displacement by a wide range of nucleophiles

(e.g., amines, thiols, alcohols). This reactivity makes the molecule an ideal starting point for

library synthesis in drug discovery campaigns.

Role as a Pharmacophore in Drug Development
The benzo[d]isoxazole core is a key pharmacophore in many biologically active compounds.

Derivatives have shown significant promise as:

α-Glucosidase Inhibitors: Novel benzo[d]isoxazole-triazole hybrids have been synthesized

and shown to have potent α-glucosidase inhibitory activity, making them candidates for anti-

diabetic agents[1].

Cannabinoid Receptor (CB2) Agonists: Related chloro-benzo[d]imidazole structures have

been developed as selective CB2 receptor agonists, which are targets for treating

inflammation and autoimmune disorders without the psychoactive effects associated with

CB1 receptors[5].

Anti-leishmanial Agents: Chalcone-derived isoxazole analogues have demonstrated potent

activity against Leishmania species, highlighting their potential in treating parasitic

diseases[6].

The 6-methoxy group often enhances binding affinity and can improve pharmacokinetic

properties, such as metabolic stability and cell permeability[1].

Hypothetical Target Interaction
The utility of this scaffold can be visualized in its interaction with a biological target, such as an

enzyme active site. The benzo[d]isoxazole core can engage in hydrophobic and π-π stacking
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interactions, while substituents introduced at the 3-position can form specific hydrogen bonds

or other key interactions with amino acid residues.

Enzyme Active Site

Drug Candidate

Hydrophobic
Pocket

H-Bond
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π-Stacking
Residue (e.g., Phe)

Benzo[d]isoxazole
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Caption: Conceptual diagram of a benzo[d]isoxazole derivative binding to an enzyme.

Conclusion
3-Chloro-6-methoxy-benzo[d]isoxazole is a strategically important chemical intermediate. Its

well-defined structure, predictable physicochemical properties, and versatile reactivity at the 3-

chloro position make it an invaluable tool for medicinal chemists. The synthetic route is logical

and based on well-established chemical transformations. By leveraging this building block,

researchers can efficiently access novel libraries of benzo[d]isoxazole derivatives to explore

new therapeutic avenues for a wide range of diseases, from metabolic disorders to infectious

diseases and beyond.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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